Fonsartan
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Overview
Description
Fonsartan is a member of the angiotensin II receptor blockers (ARBs) family, specifically targeting the angiotensin II type 1 receptor. It is primarily used for its antihypertensive properties, helping to manage high blood pressure by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict . This compound has shown promise in extending the lifespan of hypertensive rats and improving cardiovascular health .
Preparation Methods
The synthesis of Fonsartan involves several key steps:
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves the use of imidazole-5-acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Fonsartan undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, which are essential for its metabolic processing in the body.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups, which can be modified to enhance its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Major Products Formed: The primary products formed from these reactions are metabolites that retain the pharmacological activity of this compound, contributing to its therapeutic effects.
Scientific Research Applications
Mechanism of Action
Fonsartan exerts its effects by selectively blocking the angiotensin II type 1 receptor. This inhibition prevents angiotensin II from binding to its receptor, thereby reducing vasoconstriction and lowering blood pressure . The molecular targets involved include the angiotensin II type 1 receptor and associated signaling pathways that regulate vascular tone and fluid balance .
Comparison with Similar Compounds
Fonsartan is compared with other angiotensin II receptor blockers such as Losartan and Valsartan:
Losartan: Like this compound, Losartan blocks the angiotensin II type 1 receptor but has a different chemical structure and pharmacokinetic profile
Valsartan: Valsartan also targets the same receptor but differs in its binding affinity and duration of action.
By understanding the detailed properties and applications of this compound, researchers and clinicians can better utilize this compound in various scientific and medical fields.
Properties
Molecular Formula |
C26H30K2N4O5S2 |
---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
dipotassium;2-butyl-5-methylsulfanyl-3-[[4-[2-[(C-oxido-N-propylcarbonimidoyl)sulfamoyl]phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C26H32N4O5S2.2K/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2;;/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33);;/q;2*+1/p-2 |
InChI Key |
WGZNJDWXOFLZKQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=NCCC)[O-])C(=O)[O-])SC.[K+].[K+] |
Synonyms |
(imidazolylbiphenylyl)sulfonylurea fon-sartan fonsartan HR 720 HR-720 |
Origin of Product |
United States |
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